molecular formula C8H15O5PS B15214545 Phosphorothioic acid, O,O-diethyl S-(tetrahydro-2-oxo-3-furanyl) ester CAS No. 3874-64-4

Phosphorothioic acid, O,O-diethyl S-(tetrahydro-2-oxo-3-furanyl) ester

Cat. No.: B15214545
CAS No.: 3874-64-4
M. Wt: 254.24 g/mol
InChI Key: BLQMNYJYAOEOOF-UHFFFAOYSA-N
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Description

O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate is a chemical compound with the molecular formula C8H15O5PS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphorothioate group and a tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 2-oxotetrahydrofuran-3-yl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphorothioate oxides.

    Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphorothioate oxides.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphorothioates depending on the nucleophile used.

Scientific Research Applications

O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorothioate compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.

Mechanism of Action

The mechanism of action of O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate involves its interaction with molecular targets such as enzymes and proteins. The phosphorothioate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

  • O,O-diethyl S-phenyl phosphorothioate
  • O,O-diethyl S-(p-nitrophenyl) phosphorothioate
  • O,O-diethyl phosphorodithioate

Uniqueness

O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phosphorothioate compounds and contributes to its specific reactivity and applications.

Properties

CAS No.

3874-64-4

Molecular Formula

C8H15O5PS

Molecular Weight

254.24 g/mol

IUPAC Name

3-diethoxyphosphorylsulfanyloxolan-2-one

InChI

InChI=1S/C8H15O5PS/c1-3-12-14(10,13-4-2)15-7-5-6-11-8(7)9/h7H,3-6H2,1-2H3

InChI Key

BLQMNYJYAOEOOF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)SC1CCOC1=O

Origin of Product

United States

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